molecular formula C17H17ClN2O B1618109 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one CAS No. 217461-89-7

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one

Cat. No. B1618109
CAS RN: 217461-89-7
M. Wt: 300.8 g/mol
InChI Key: ZHWSMZIPTHEVFQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one (CMMMPQ) is an organochlorine compound used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of other compounds, as a reagent in drug synthesis, and in the study of enzyme inhibition. CMMMPQ has a range of biochemical and physiological effects, and understanding these effects is key to understanding its use in research.

Scientific Research Applications

Structure-Activity Relationship in AMPA Receptor Inhibition

Chenard et al. (2001) explored the use of a series of quinazolin-4-ones, including variants structurally related to 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one, to study their impact on AMPA receptor inhibition. The findings indicated a range of potencies from 11 nM to greater than 10 µM. The study focused on the relationship between chemical structure and biological activity, providing insight into designing effective AMPA receptor antagonists (Chenard et al., 2001).

Anticancer Activity

Noolvi and Patel (2013) investigated the anticancer properties of quinazolin-4-one derivatives, which are structurally similar to this compound. They synthesized novel compounds and found significant activity against CNS SNB-75 Cancer cell lines. This study underscores the potential of quinazolin-4-one derivatives in cancer treatment, specifically in targeting the EGFR-tyrosine kinase pathway (Noolvi & Patel, 2013).

H1-Antihistaminic Activity

Alagarsamy et al. (2008) synthesized a series of quinazolin-4-one derivatives, including compounds related to this compound, and evaluated their H1-antihistaminic activity. The study found that these compounds significantly protected guinea pigs from histamine-induced bronchospasm. This research contributes to the development of new H1-antihistaminic agents (Alagarsamy et al., 2008).

Anticonvulsant Activity

Kumar et al. (2011) designed and synthesized a range of quinazolin-4-one derivatives, examining their potential as anticonvulsant agents. Their study utilized the 6 Hz psychomotor seizure test to assess the anticonvulsant activity, highlighting the role of quinazolin-4-one derivatives in epilepsy treatment (Kumar et al., 2011).

Molecular Structure Analysis

Cruz et al. (2006) investigated the molecular structures of various quinazolin-4-one derivatives. They analyzed the conformational properties and interactions within the molecules, providing valuable information for understanding the chemical and physical properties of these compounds (Cruz et al., 2006).

Antibacterial and Anti-inflammatory Properties

Dash et al. (2017) explored the synthesis and preliminary pharmacological screening of novel quinazolin-4-one derivatives for their antimicrobial, analgesic, and anti-inflammatory properties. This study adds to the understanding of the therapeutic potential of quinazolin-4-one derivatives in treating various conditions (Dash et al., 2017).

properties

IUPAC Name

2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c1-12-7-9-13(10-8-12)20-16(21)14-5-3-4-6-15(14)19-17(20,2)11-18/h3-10,19H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWSMZIPTHEVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317617
Record name 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

217461-89-7
Record name 2-(chloromethyl)-2-methyl-3-(4-methylphenyl)-1H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70317617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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